tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate

Chiral resolution Enantiopure building block Medicinal chemistry procurement

tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate (CAS 1788036-23-6) is a single-enantiomer, mono-Boc-protected derivative of trans-1,3-diaminocyclohexane. It belongs to the class of chiral 1,3-diaminocyclohexane building blocks widely employed in medicinal chemistry for constructing sp³-rich, conformationally constrained scaffolds.

Molecular Formula C11H22N2O2
Molecular Weight 214.3
CAS No. 1788036-23-6
Cat. No. B6151011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
CAS1788036-23-6
Molecular FormulaC11H22N2O2
Molecular Weight214.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate (CAS 1788036-23-6) – A Defined Chiral trans-1,3-Diaminocyclohexane Building Block for Enantioselective Synthesis


tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate (CAS 1788036-23-6) is a single-enantiomer, mono-Boc-protected derivative of trans-1,3-diaminocyclohexane. It belongs to the class of chiral 1,3-diaminocyclohexane building blocks widely employed in medicinal chemistry for constructing sp³-rich, conformationally constrained scaffolds [1]. The compound features a Boc (tert-butoxycarbonyl) protecting group on one amine and a free primary amine on the opposite ring face, providing orthogonal reactivity for selective derivatization. Its defined (1R,3R) absolute configuration distinguishes it from its enantiomer, diastereomers, and racemic mixtures, making it particularly suitable for target-oriented asymmetric synthesis where stereochemical integrity dictates downstream biological activity .

Why Generic Substitution of tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate Fails: The Cost of Stereochemical Ambiguity in Drug Discovery


Procuring a less-defined analog—such as the racemic trans mixture (CAS 609788-04-7), the cis diastereomer (CAS 1259278-17-5), or the non-stereodefined commercial mixture (CAS 347186-01-0)—introduces stereochemical ambiguity that can confound structure-activity relationship (SAR) studies, reduce hit validation reproducibility, and require costly chiral separation downstream . In medicinal chemistry campaigns, the specific (1R,3R) enantiomer is frequently specified in patent examples as the key intermediate for clinical candidates because the opposite enantiomer often exhibits significantly reduced or even antagonistic biological activity [1]. The quantitative evidence below demonstrates that the premium associated with the single-enantiomer (1R,3R) product is a direct function of its resolved stereochemical identity, documented purity profile, and avoidance of hidden separation costs.

Quantitative Differentiation Guide for tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate: Head-to-Head Comparator Data


Enantiomeric Purity vs. Racemic trans-Mixture: Price Premium as a Surrogate for Resolution Effort

The (1R,3R) single enantiomer (CAS 1788036-23-6) commands a substantially higher unit price compared to the racemic trans mixture (CAS 609788-04-7), reflecting the additional synthetic or resolution steps required to isolate a single enantiomer . This price differential serves as a quantifiable proxy for the added value of stereochemical definition in procurement decisions.

Chiral resolution Enantiopure building block Medicinal chemistry procurement

trans vs. cis Diastereomer Cost and Availability: The (1R,3R) Advantage for Linear Scaffold Elaboration

The trans-(1R,3R) isomer provides a 1,3-diaxial presentation of amino groups that is geometrically distinct from the cis-(1R,3S) isomer . The cis isomer (CAS 1259278-17-5) is available at lower absolute cost per gram but imposes a different spatial orientation that alters downstream molecular topology in ways that frequently compromise target binding [1].

Diastereomer selection trans-1,3-diaminocyclohexane Chemical procurement

Analytical Documentation: Batch-Specific QC Certificates as a Procurement Differentiator

Reputable vendors of the (1R,3R) enantiomer provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data, whereas generic or racemic variants frequently lack comprehensive stereochemical QC documentation . The availability of this documentation reduces in-house analytical burden and ensures lot-to-lot reproducibility in multi-step synthesis campaigns.

Quality control Batch reproducibility NMR HPLC GC

Competing Enantiomer: (1S,3S) vs. (1R,3R) – Functional Non-Interchangeability in Biological Systems

The (1S,3S) enantiomer (CAS 1788036-28-1) is the mirror image of the target compound and is not functionally equivalent in chiral biological environments . While direct comparative pharmacological data for this specific building block is not publicly available, the well-established principle of enantiomer-dependent activity in drug-receptor interactions (class-level inference) dictates that the two enantiomers cannot be substituted without risking complete loss of target engagement or altered pharmacokinetic profiles .

Enantiomer discrimination Chiral switch Receptor-ligand interaction

Optimal Application Scenarios for tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate Based on Quantitative Differentiation Evidence


Enantioselective Medicinal Chemistry: Kinase and Receptor Modulator Scaffold Elaboration

When the synthetic route targets a chiral drug candidate where the (1R,3R)-1,3-diaminocyclohexane core is specified in the patent or SAR series, this single-enantiomer building block eliminates the need for post-synthetic chiral separation. The documented 98% chemical purity and batch-specific QC (NMR, HPLC, GC) support reproducible library synthesis in hit-to-lead programs where stereochemical fidelity is paramount.

Preclinical Candidate Scale-Up: Avoiding Racemic Mixture Pitfalls in IND-Enabling Studies

For programs transitioning from milligram-scale discovery to gram-scale preclinical evaluation, the documented availability in up to kilogram quantities (vendor listings up to 5 kg ) combined with enantiopure identity reduces the regulatory burden of demonstrating stereochemical consistency across batches compared to starting from racemic feedstocks.

Asymmetric Organocatalysis and Chiral Ligand Synthesis

The trans-1,3-diamine motif, once elaborated, serves as a privileged scaffold for chiral ligands and organocatalysts. The defined (1R,3R) configuration ensures that the resultant catalyst imparts predictable enantioselectivity, whereas racemic or cis analogs introduce uncontrolled variables that compromise catalyst optimization .

Selective Mono-Functionalization of 1,3-Diamines for Bifunctional Probe Synthesis

The orthogonal Boc/free-amine architecture enables sequential derivatization at the two amino positions without protecting group manipulation. This is particularly valuable for constructing bifunctional chemical probes (e.g., PROTACs, fluorescent conjugates) where precise spatial orientation of the two functional appendages is critical for ternary complex formation .

Quote Request

Request a Quote for tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.